molecular formula C11H7N3O2S2 B2372032 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole CAS No. 338779-32-1

5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2372032
CAS No.: 338779-32-1
M. Wt: 277.32
InChI Key: TWKULZOFVJIIOX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacteria.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle, which are crucial for the survival and growth of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the pantothenate and CoA biosynthesis pathway, the compound impairs crucial metabolic processes, leading to the bacteriostatic or bactericidal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-mercaptoimidazole with nitrobenzene derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It is often used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This makes this compound a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Comparison with Similar Compounds

Comparison: 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a compound of interest for further research and development .

Properties

IUPAC Name

5-nitro-6-phenylsulfanylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S2/c15-14(16)10-9(12-11-13(10)6-7-17-11)18-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKULZOFVJIIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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